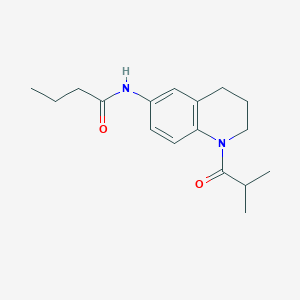

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” is a chemical compound with the molecular formula C17H24N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, the core structure of the compound, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C17H24N2O2/c1-12(2)17(21)19-10-6-7-13-8-9-14(11-15(13)19)18-16(20)3-5-4/h8-9,11-12H,3-7,10H2,1-2H3,(H,18,20) . Physical and Chemical Properties Analysis

The compound has a molecular weight of 288.391 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. The compound has a rotatable bond count of 5. The exact mass and monoisotopic mass of the compound are 302.199428076 g/mol .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Heterocyclic Compound Development

Tetrahydroquinoline derivatives are synthesized through various chemical reactions, serving as key intermediates for developing pharmacologically active compounds. For instance, studies have illustrated the synthesis of tetrahydroisoquinolines via nucleophile-mediated ring transformation, demonstrating the versatility of these compounds in generating heterocyclic structures of therapeutic importance (Kole & Singh, 2019). Moreover, the stereoselective synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds through intramolecular Prins cascade processes highlights the potential for creating novel spiroisoquinoline scaffolds with significant pharmacological applications (Subba Reddy et al., 2015).

Antimicrobial and Antifungal Applications

Certain quinoline derivatives exhibit antimicrobial and antifungal properties, suggesting potential therapeutic applications. A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has shown that some of these compounds exhibit high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, indicating their utility in developing new antimicrobial agents (Fadda et al., 2016).

Potential in Cancer Research

Quinoline and isoquinoline derivatives have been explored for their anti-cancer properties. For instance, the preparation and evaluation of tributyrin emulsion as an anti-cancer agent against melanoma highlight the therapeutic potential of butyrate derivatives in cancer treatment. Tributyrin, acting as a pro-drug of butyrate, exhibited potent anti-cancer activity, suggesting that similar chemical structures might hold promise in oncology (Kang et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-4-6-16(20)18-14-8-9-15-13(11-14)7-5-10-19(15)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUAPFMRFCEXGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)

![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)

![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)

![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)